molecular formula C6H4BrF3N2 B8258436 2-Bromo-5-(trifluoromethyl)pyridin-4-amine

2-Bromo-5-(trifluoromethyl)pyridin-4-amine

Cat. No.: B8258436
M. Wt: 241.01 g/mol
InChI Key: KXNUJVSYFWBBCK-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C6H3BrF3N2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-4-amine typically involves the bromination of 5-(trifluoromethyl)pyridin-4-amine. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)pyridin-4-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid. The reaction is usually performed in an organic solvent like toluene or ethanol.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.

    Coupling Products: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, including those involved in cancer and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both a bromine atom and an amino group on the pyridine ring. This combination allows for diverse chemical reactivity and the ability to form multiple types of interactions with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Bromo-5-(trifluoromethyl)pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, which influences its reactivity and biological interactions. Its molecular formula is C₆H₄BrF₃N₂, and it has a molecular weight of approximately 223.01 g/mol.

Synthesis

The synthesis of this compound typically involves the bromination of 5-(trifluoromethyl)pyridin-4-amine under controlled conditions. Various methods have been reported, including:

  • Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution : Reacting 5-(trifluoromethyl)pyridin-4-amine with brominating agents.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious disease.

Anticancer Activity

Recent studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC₅₀ (µM)Reference
HL-60 (Leukemia)10.32
HCT-15 (Colon)6.62
UO-31 (Renal)7.69

These values suggest that this compound has comparable efficacy to established anticancer agents like sunitinib.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin in certain assays:

CompoundMinimum Inhibitory Concentration (MIC)Reference
2-Bromo...3 µg/mL
Spectinomycin128 µg/mL

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells:

  • VEGFR Inhibition : The compound may inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis. Molecular docking studies suggest favorable binding configurations with key amino acids in the VEGFR binding site .
  • Apoptosis Induction : The antiproliferative effects observed in cancer cells are associated with the induction of apoptosis, as evidenced by Annexin V-FITC assays .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on multiple cancer cell lines, revealing significant cytotoxicity and selectivity towards malignant cells over non-tumorigenic cells .
  • Antimicrobial Efficacy : Another investigation focused on its use against Chlamydia infections, demonstrating its potential as a lead compound for developing targeted therapies against this pathogen .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNUJVSYFWBBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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